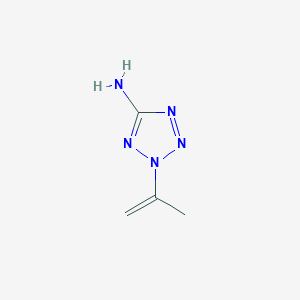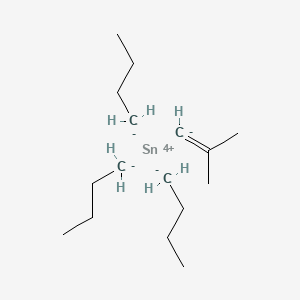![molecular formula C13H9BrO2 B8068108 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B8068108.png)
2-Bromo-[1,1'-biphenyl]-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-[1,1’-biphenyl]-3-carboxylic acid: is an organic compound that belongs to the class of biphenyl derivatives It consists of a biphenyl core with a bromine atom attached to the second position and a carboxylic acid group at the third position
准备方法
Synthetic Routes and Reaction Conditions
-
Bromination of [1,1’-biphenyl]-3-carboxylic acid
Starting Material: [1,1’-biphenyl]-3-carboxylic acid.
Reagents: Bromine (Br₂) and a suitable solvent such as acetic acid or carbon tetrachloride.
Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures. The bromine is added slowly to the solution of [1,1’-biphenyl]-3-carboxylic acid to control the reaction rate and prevent over-bromination.
:Reaction: [1,1’-biphenyl]-3-carboxylic acid+Br2→2-Bromo-[1,1’-biphenyl]-3-carboxylic acid
-
Suzuki Coupling Reaction
Starting Material: 2-Bromo-[1,1’-biphenyl] and boronic acid derivative.
Reagents: Palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), and solvent (e.g., toluene or ethanol).
Conditions: The reaction is typically carried out under reflux conditions.
:Reaction: 2-Bromo-[1,1’-biphenyl]+Boronic acid derivative→2-Bromo-[1,1’-biphenyl]-3-carboxylic acid
Industrial Production Methods
Industrial production methods for 2-Bromo-[1,1’-biphenyl]-3-carboxylic acid often involve large-scale bromination reactions using automated systems to ensure precise control over reaction conditions and product purity. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process.
化学反应分析
Types of Reactions
-
Substitution Reactions
Reagents: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂R).
Conditions: Typically carried out in polar solvents like water or alcohols.
Products: Substituted biphenyl derivatives.
-
Oxidation Reactions
Reagents: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Conditions: Carried out under acidic or basic conditions.
Products: Oxidized biphenyl derivatives, potentially leading to the formation of quinones.
-
Reduction Reactions
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Conditions: Typically carried out in anhydrous solvents like ether or tetrahydrofuran (THF).
Products: Reduced biphenyl derivatives.
科学研究应用
Chemistry
2-Bromo-[1,1’-biphenyl]-3-carboxylic acid is used as an intermediate in organic synthesis, particularly in the preparation of more complex biphenyl derivatives. It serves as a building block for the synthesis of ligands, catalysts, and other functional materials.
Biology
In biological research, this compound can be used to study the effects of brominated biphenyls on biological systems. It may serve as a model compound for investigating the metabolism and toxicity of brominated aromatic compounds.
Medicine
While not a drug itself, 2-Bromo-[1,1’-biphenyl]-3-carboxylic acid can be used in the synthesis of pharmaceutical intermediates. Its derivatives may exhibit biological activity and could be explored for potential therapeutic applications.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and liquid crystals. Its brominated structure can impart desirable properties such as flame retardancy and thermal stability.
作用机制
The mechanism of action of 2-Bromo-[1,1’-biphenyl]-3-carboxylic acid depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its brominated aromatic structure may interact with enzymes and receptors, influencing metabolic pathways and cellular processes.
相似化合物的比较
Similar Compounds
2-Bromo-[1,1’-biphenyl]: Lacks the carboxylic acid group, making it less polar and potentially less reactive in certain chemical reactions.
[1,1’-Biphenyl]-3-carboxylic acid:
2-Chloro-[1,1’-biphenyl]-3-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.
Uniqueness
2-Bromo-[1,1’-biphenyl]-3-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group. This combination allows for a wide range of chemical transformations and applications, making it a versatile compound
属性
IUPAC Name |
2-bromo-3-phenylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO2/c14-12-10(9-5-2-1-3-6-9)7-4-8-11(12)13(15)16/h1-8H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUHROKRNKSIJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2S,3S,4S,5R,6S)-6-[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl-methylamino]pyridin-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B8068028.png)
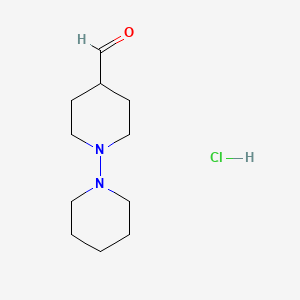
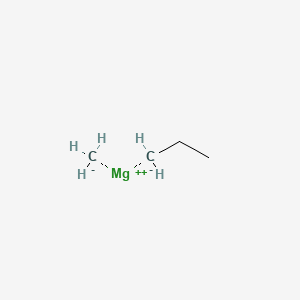
![2-methyl-4-[4-(trideuteriomethyl)piperazin-1-yl]-5H-thieno[3,2-c][1,5]benzodiazepine](/img/structure/B8068056.png)
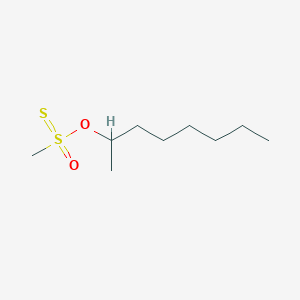
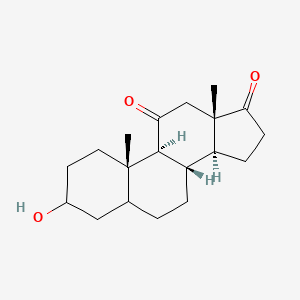
![Benzeneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]methylamino]-](/img/structure/B8068070.png)
![(3aS)-2-[(3R)-1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one](/img/structure/B8068072.png)
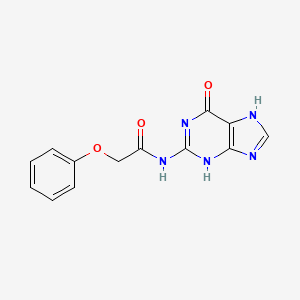
![N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-ethylpiperidine-2-carboxamide;hydrochloride](/img/structure/B8068083.png)
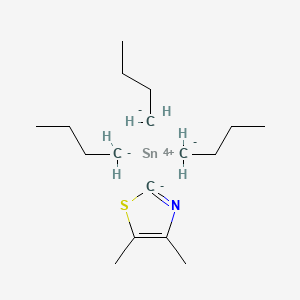
![6-[(hydroxyamino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B8068100.png)
